BenchChemオンラインストアへようこそ!

6H-Pyrazolo[3,4-d]pyrimidine

Adenosine Receptor Pharmacology GPCR Ligand Design Neurological Disorders

This unsubstituted pyrazolo[3,4-d]pyrimidine core is the essential building block for constructing focused kinase inhibitor libraries. Its planar, electron-rich architecture mimics the purine ring of ATP, enabling it to occupy the adenine-binding pocket of Src, Abl, CDK2, TRKA, and adenosine receptors. Critically, substitution at C-4, C-6, or N-1 produces dramatic shifts in kinase selectivity and potency—making this bare scaffold indispensable for SAR programs that require maximum synthetic flexibility. Unlike pre-derivatized analogs that commit you to a single selectivity profile, this parent compound allows your team to explore the full chemical space. Select this core when your program demands unbiased, data-driven lead generation.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 271-77-2
Cat. No. B11925650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Pyrazolo[3,4-d]pyrimidine
CAS271-77-2
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1N=CC2=CN=NC2=N1
InChIInChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-2H,3H2
InChIKeyJWLZNLNXBPRJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Pyrazolo[3,4-d]pyrimidine (CAS 271-77-2): A Privileged Heterocyclic Core for Kinase-Targeted Drug Discovery and Chemical Biology


6H-Pyrazolo[3,4-d]pyrimidine (CAS 271-77-2) is a fused bicyclic heteroaromatic scaffold composed of a pyrazole ring annulated to a pyrimidine ring. Its planar, electron-rich structure mimics the purine ring system of ATP, enabling it to occupy the adenine-binding pocket of numerous kinases and other nucleotide-dependent enzymes [1]. This core has been extensively derivatized to yield potent and selective inhibitors of protein kinases including Src, Abl, CDK2, TRKA, and PKD, as well as adenosine receptors and phosphodiesterases [2]. The unsubstituted parent compound serves as the foundational building block for constructing focused libraries and structure-activity relationship (SAR) studies in medicinal chemistry programs [3].

Why Analogs of 6H-Pyrazolo[3,4-d]pyrimidine Cannot Be Interchanged: The Critical Role of Substitution Patterns in Target Selectivity and Physicochemical Properties


The biological and physicochemical profile of pyrazolo[3,4-d]pyrimidines is exquisitely sensitive to the nature and position of substituents on the core heterocycle. Even minor structural modifications at the C-4, C-6, or N-1 positions can produce dramatic shifts in kinase selectivity, receptor subtype affinity, and ADME properties. For instance, a methylthio group at C-4 versus an amino group alters adenosine receptor subtype selectivity by nearly two orders of magnitude [1]. Similarly, substitution at the 6-position with amides of varying alkyl chain length modulates potency against CDK2 by over 20-fold [2]. Furthermore, the poor aqueous solubility inherent to many derivatives necessitates tailored formulation strategies, such as albumin nanoparticle encapsulation or prodrug design, to achieve acceptable bioavailability [3]. These context-dependent effects preclude simple interchange among in-class compounds and necessitate rigorous, data-driven selection based on the specific application requirements.

Quantitative Differentiation of 6H-Pyrazolo[3,4-d]pyrimidine Derivatives: Head-to-Head Comparisons in Kinase Selectivity, Receptor Affinity, and Formulation Performance


Adenosine A1 Receptor Selectivity: >5900-Fold Preference Over A2a Achieved Through C-4 Methylthio Substitution

In a direct head-to-head comparison of 12 substituted 1-phenylpyrazolo[3,4-d]pyrimidines, compound 10, bearing a methylthio group at C-4, demonstrated exceptional selectivity for the adenosine A1 receptor (A1R) over the A2a receptor (A2aR). Its binding affinity (Ki) for A1R was 6.81 nM, whereas its affinity for A2aR was >40,000 nM, yielding a selectivity ratio >5900-fold [1]. In contrast, the analogous compound 14, with an amino group at C-4, exhibited an A1R Ki of 0.939 nM and an A2aR Ki of 88.3 nM, a selectivity of only 94-fold [2]. This demonstrates that the C-4 methylthio substituent is a key determinant for achieving ultra-high A1R selectivity within this scaffold class.

Adenosine Receptor Pharmacology GPCR Ligand Design Neurological Disorders

PDE Isoform Selectivity: >900-Fold Window Between PDE1/5 and PDE3 via C-3 Benzyl and N-2 Methyl Disubstitution

A systematic SAR study of polycyclic pyrazolo[3,4-d]pyrimidines identified compound 4c, featuring C-3 benzyl and N-2 methyl disubstitution on the pyrazole ring, as a potent and highly selective inhibitor of cGMP-specific phosphodiesterases PDE1 and PDE5. In direct enzymatic assays, compound 4c exhibited IC50 values of 60 nM for PDE1, 75 nM for PDE5, and 55,000 nM for PDE3 [1]. This represents a >900-fold selectivity for PDE1 over PDE3. In vivo, 4c demonstrated good oral antihypertensive activity in animal models, and its profile was directly compared to and found favorable over representative guanine-based PDE inhibitors [2].

Phosphodiesterase Inhibition Cardiovascular Pharmacology cGMP Signaling

Dual CDK2/TRKA Kinase Inhibition: Subnanomolar to Low Micromolar IC50 Values Define Potency Window

In a comparative study of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines as dual CDK2/TRKA inhibitors, compounds 6j and 6i demonstrated potent dual activity. Compound 6j inhibited CDK2 with an IC50 of 0.33 µM and TRKA with an IC50 of 0.078 µM, while compound 6i showed IC50 values of 0.34 µM for CDK2 and 0.16 µM for TRKA [1]. These potencies translated to significant antiproliferative effects against the SNB-75 cancer cell line, with IC50 values of 23.40 µM (6j) and 7.39 µM (6i) [2]. The study highlights the critical impact of specific substitution patterns on achieving balanced dual inhibition within this scaffold class.

Cancer Cell Cycle Kinase Inhibitor Antiproliferative Activity

c-Src/Abl Dual Inhibition: Compound 5 Exhibits Ki of 3.14 µM (c-Src) and 0.44 µM (Abl) with High Therapeutic Index

In a focused library of pyrazolo[3,4-d]pyrimidine derivatives targeting glioblastoma (GBM), compound 5 demonstrated potent dual inhibition of c-Src and Abl tyrosine kinases, with Ki values of 3.14 µM and 0.44 µM, respectively [1]. Importantly, its antiproliferative activity against GBM cell lines (IC50 range: 6.8–10.8 µM) was accompanied by a favorable safety profile, with CC50 values of 91.7 µM and 126.5 µM against healthy fibroblasts and keratinocytes, respectively, indicating a therapeutic index exceeding 10-fold [2]. This profile was achieved while maintaining high metabolic stability and excellent passive permeability across gastrointestinal and blood-brain barriers [3].

Tyrosine Kinase Inhibition Glioblastoma Kinase Selectivity

HSA Nanoparticle Formulation Maintains Antiproliferative Activity While Eliminating DMSO Requirement

A comparative study evaluated pyrazolo[3,4-d]pyrimidine c-Src inhibitors 1-4 in both free (DMSO-solubilized) and human serum albumin (HSA) nanoparticle-encapsulated forms. Nanoparticles 3-NPs and 4-NPs maintained antiproliferative activity against the SH-SY5Y neuroblastoma cell line that was comparable to the free drugs, while achieving controllable particle sizes between 100 and 200 nm and demonstrating optimal stability over time in in vitro release assays [1]. Critically, the albumin formulation increased the aqueous solubility of the pyrazolo[3,4-d]pyrimidines to the extent that the use of DMSO as a solubilizing agent could be entirely avoided [2].

Drug Delivery Nanomedicine Solubility Enhancement

Prodrug Strategy: >10-Fold Improvement in Aqueous Solubility with Maintained Plasma Stability

A prodrug approach was applied to two representative pyrazolo[3,4-d]pyrimidine dual Src/Abl inhibitors (compounds 1 and 2) to address their inherently poor aqueous solubility. The resulting water-soluble prodrugs 7 and 8 exhibited a significant improvement in aqueous solubility, with compound 8 additionally demonstrating good plasma stability [1]. While the uncleaved prodrugs showed no activity against the enzymatic targets (c-Src and c-Abl), they released the active parent compounds upon in vitro hydrolysis, leading to promising antiproliferative activity in myeloid cell lines [2]. This strategy exemplifies how the core scaffold's limitations can be systematically overcome through rational chemical modification.

Prodrug Design Pharmacokinetics Preclinical Development

Optimized Application Scenarios for 6H-Pyrazolo[3,4-d]pyrimidine (CAS 271-77-2) Based on Quantified Differentiation Evidence


Adenosine A1 Receptor Antagonist Development for CNS or Cardiovascular Indications

Investigators requiring an adenosine A1 receptor antagonist with minimal cross-reactivity at A2a should prioritize derivatives bearing a C-4 methylthio group, as exemplified by compound 10 (A1 Ki = 6.81 nM; >5900-fold selective over A2a) [1]. This selectivity profile is essential for dissecting A1R-specific signaling pathways in neuroprotection, renal hemodynamics, and cardiac preconditioning studies, where A2aR activation would confound interpretation.

cGMP-Phosphodiesterase Inhibitor Discovery for Cardiovascular Therapeutics

Programs focused on developing orally active antihypertensive agents with a favorable cardiac safety margin should evaluate polycyclic pyrazolo[3,4-d]pyrimidines with C-3 benzyl and N-2 methyl disubstitution. This substitution pattern, as in compound 4c, confers potent inhibition of PDE1 (IC50 = 60 nM) and PDE5 (IC50 = 75 nM) while sparing PDE3 (IC50 = 55,000 nM), thereby mitigating the risk of PDE3-associated cardiotoxicity [1].

Glioblastoma and Neuroblastoma Preclinical Models Requiring BBB-Penetrant Kinase Inhibitors

For studies targeting Src/Abl-driven glioblastoma or neuroblastoma, derivatives like compound 5, which combine dual kinase inhibition (c-Src Ki = 3.14 µM; Abl Ki = 0.44 µM) with a >10-fold therapeutic index against healthy cells and excellent predicted BBB permeability, represent a validated starting point [1]. For in vivo neuroblastoma models, HSA nanoparticle formulations of such inhibitors (e.g., 3-NPs, 4-NPs) provide a DMSO-free delivery option with maintained efficacy [2].

Lead Optimization of Dual CDK2/TRKA Inhibitors for Broad-Spectrum Anticancer Activity

Researchers aiming to simultaneously target cell cycle progression (CDK2) and survival signaling (TRKA) in cancers such as glioblastoma (SNB-75) should consider pyrazolo[3,4-d]pyrimidine derivatives with balanced dual inhibitory potency. Compounds 6j (CDK2 IC50 = 0.33 µM; TRKA IC50 = 0.078 µM) and 6i (CDK2 IC50 = 0.34 µM; TRKA IC50 = 0.16 µM) demonstrate that sub-micromolar dual inhibition is achievable on this scaffold, warranting their use as tool compounds or leads for further medicinal chemistry optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6H-Pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.